zinc;nonane;bromide

Description

Historical Context and Evolution of Organozinc Chemistry

The field of organometallic chemistry was born in 1848 when Edward Frankland first synthesized diethylzinc (B1219324) by heating ethyl iodide with zinc metal. wikipedia.orgdigitellinc.com This landmark discovery not only introduced the first compound with a metal-to-carbon sigma bond but also laid the groundwork for the theory of valence. chemeurope.comdigitellinc.com Frankland's initial work involved meticulous and hazardous procedures to handle these highly air- and moisture-sensitive substances. libretexts.org

The utility of these new reagents in synthesis was quickly explored. In the 1860s, Frankland and his student B.F. Duppa reported the reaction of dialkylzincs with oxalate (B1200264) esters. digitellinc.com Around the same time, Aleksandr Mikhailovich Butlerov and his students in Russia pioneered the synthesis of tertiary alcohols using alkylzinc reagents and acid chlorides. digitellinc.comlibretexts.org This work was further extended to include aldehydes and esters. digitellinc.com The late 19th century saw two more pivotal developments: the Reformatskii reaction, which uses an α-haloester and zinc to form a β-hydroxy-ester, and the Barbier reaction, a one-pot synthesis akin to the Grignard reaction but often more tolerant of functional groups and capable of being run in water. chemeurope.comdigitellinc.comlibretexts.org

Table 2: Key Historical Milestones in Organozinc Chemistry

| Year | Discovery | Key Scientist(s) | Significance | Source(s) |

|---|---|---|---|---|

| 1848 | First synthesis of an organozinc compound (diethylzinc). | Edward Frankland | Birth of organometallic chemistry; first metal-carbon sigma bond. | wikipedia.orgchemeurope.comdigitellinc.com |

| 1858 | Discovery of the first organozincate complex. | James Alfred Wanklyn | Expanded the structural diversity of organozinc compounds. | chemeurope.comdigitellinc.com |

| 1863 | Frankland-Duppa Reaction. | Frankland & Duppa | Early application in forming α-hydroxycarboxylic acids. | chemeurope.comdigitellinc.com |

| 1867 | Synthesis of tertiary alcohols from dimethylzinc. | Aleksandr Butlerov | Pioneered the use of organozincs for alcohol synthesis. | digitellinc.comlibretexts.org |

| 1887 | The Reformatskii Reaction. | Sergei Reformatskii | A durable method for creating β-hydroxy-esters via an organozinc halide intermediate. | chemeurope.comdigitellinc.com |

| 1899 | The Barbier Reaction. | Philippe Barbier | A one-pot alternative to the Grignard reaction with broader substrate tolerance. | chemeurope.comlibretexts.org |

Significance of Organozinc Halides (RZnX) in Modern Synthetic Chemistry

Organozinc halides (RZnX) have carved out a crucial niche in modern synthetic chemistry, largely due to their unique reactivity profile. sigmaaldrich.comacs.org They are generally less reactive than their organolithium or Grignard counterparts, a characteristic that imparts a high degree of functional group tolerance. wikipedia.orglibretexts.orgsigmaaldrich.com This allows for the synthesis of complex molecules bearing sensitive groups like esters, nitriles, and ketones, which would be incompatible with more aggressive reagents. sigmaaldrich.comgoogle.com

The direct insertion of metallic zinc into an organic halide bond is the most straightforward method for preparing RZnX reagents. google.comnih.gov However, this process requires activated zinc, as a passivating layer of zinc oxide on commercial zinc dust otherwise inhibits the reaction. google.com "Rieke Zinc," formed by the reduction of zinc chloride, is a highly active form of the metal that facilitates these reactions. wikipedia.orgsigmaaldrich.comgoogle.com The efficiency of organozinc reagent formation can also be dramatically improved by additives; for instance, lithium chloride is known to break up aggregates and form more nucleophilic organozincate species in solution, enhancing subsequent reactions. nih.govbeilstein-journals.orgmdpi.com

The synthetic utility of organozinc halides is most prominently displayed in palladium- or nickel-catalyzed cross-coupling reactions. sigmaaldrich.com The Negishi coupling, which joins an organozinc compound with an organic halide, is a powerful tool for forming carbon-carbon bonds and has become indispensable in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.orgacs.org

Table 3: Key Reactions Involving Organozinc Halides

| Reaction | Description | Significance | Source(s) |

|---|---|---|---|

| Negishi Coupling | A Pd- or Ni-catalyzed cross-coupling reaction between an organozinc halide and an organic halide. | Forms C-C bonds with high functional group tolerance. Widely used in complex synthesis. | wikipedia.orgsigmaaldrich.comacs.org |

| Barbier Reaction | A one-pot reaction of an alkyl halide, a carbonyl compound, and a metal like zinc to form an alcohol. | More tolerant of protic solvents than the Grignard reaction; can sometimes be performed in water. | wikipedia.orgchemeurope.comlibretexts.org |

| Reformatskii Reaction | Reaction of an α-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxy-ester. | A classic method that proceeds via an intermediate organozinc halide (a zinc enolate). | chemeurope.com |

| Mannich Reaction (Organometallic variant) | A three-component reaction of an organozinc bromide, an amine, and an aldehyde to form α-branched amines. | Provides straightforward access to complex amine structures using functionalized organozinc reagents. | beilstein-journals.org |

Overview of Research Opportunities in Long-Chain Organozinc Bromides

Research involving long-chain organozinc bromides, such as nonylzinc bromide, is at the forefront of tackling significant challenges in synthetic chemistry, particularly the formation of carbon-carbon bonds between sp³-hybridized centers. acs.org Such reactions are notoriously difficult due to competing side reactions, most notably β-hydride elimination, where a hydrogen atom on the second carbon of the alkyl chain is eliminated, leading to an alkene byproduct instead of the desired coupled product. acs.orgnih.gov

Recent breakthroughs have demonstrated that nickel-based catalyst systems can effectively mediate the Negishi cross-coupling of unactivated secondary alkyl bromides with primary long-chain organozinc bromides like nonylzinc bromide. acs.org For example, a catalyst system of Ni(cod)₂ with a Pybox ligand was shown to facilitate the C(sp³)–C(sp³) bond formation in excellent yield at room temperature. acs.org These studies highlight nonylzinc bromide as a crucial benchmark reagent for developing and testing new catalytic methods. acs.orggoogle.com

The development of air-stable and practical nickel(0) precatalysts represents another active area of research, aiming to make these advanced coupling reactions more accessible and scalable for industrial applications. google.com Furthermore, research is expanding to include a wider variety of functionalized long-chain organozinc reagents and coupling partners, broadening the scope and utility of these powerful synthetic methods. organic-chemistry.orgresearchgate.net The ability to selectively form C(sp³)–C(sp³) bonds using reagents like nonylzinc bromide opens new pathways for the efficient and convergent synthesis of complex aliphatic structures found in natural products and materials science.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H19BrZn |

|---|---|

Molecular Weight |

272.5 g/mol |

IUPAC Name |

zinc;nonane;bromide |

InChI |

InChI=1S/C9H19.BrH.Zn/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

OXSAWWPTOCNGOR-UHFFFAOYSA-M |

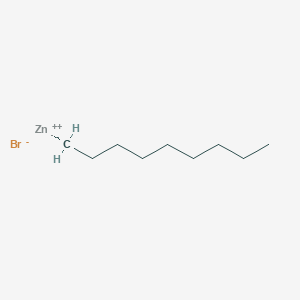

Canonical SMILES |

CCCCCCCC[CH2-].[Zn+2].[Br-] |

Origin of Product |

United States |

Synthesis Methodologies for Organozinc Bromides

Direct Insertion of Activated Zinc into Alkyl Bromides

This method involves the direct reaction of metallic zinc with an organic bromide, where the zinc is activated to enhance its reactivity. This approach is particularly useful for less reactive alkyl bromides.

Rieke Zinc Preparation and Reactivity

Rieke zinc is a highly reactive form of zinc metal prepared by the in situ reduction of zinc salts, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), using alkali metals like lithium, sodium, or potassium, often in ethereal solvents like tetrahydrofuran (B95107) (THF) wikipedia.orgnih.govgoogle.comtandfonline.com. The preparation typically involves reducing the zinc salt with an alkali metal, sometimes in the presence of an electron carrier like naphthalene (B1677914) wikipedia.orggoogle.comresearchgate.netmdpi.com. This process yields a finely divided, highly reactive zinc powder google.comgoogle.com.

Rieke zinc exhibits significantly higher reactivity compared to standard zinc metal, enabling it to undergo oxidative addition into carbon-halogen bonds that are otherwise sluggish or inaccessible nih.gov. The reactivity order of organohalides with Rieke zinc generally follows alkyl iodide > aryl iodide > alkyl chloride nih.gov. Primary alkyl bromides typically react with Rieke zinc within 3-4 hours at room temperature, with reaction times being considerably shortened by refluxing riekemetals.com. Secondary and tertiary alkyl bromides react more rapidly, often at room temperature riekemetals.com. It is important to note that Rieke zinc is sensitive to moisture and oxygen, necessitating the use of inert atmosphere techniques during its preparation and use riekemetals.com. The reactivity of Rieke zinc has been shown to be strongly influenced by the salts present in the supernatant from its preparation, with lithium chloride (LiCl) often playing a crucial role in enhancing reaction rates and yields nih.govorganic-chemistry.orgnih.govnih.gov.

Reaction Conditions for Alkyl Bromide Activation

The direct insertion of zinc into alkyl bromides to form organozinc bromides requires specific reaction conditions to ensure efficient activation and reaction.

Activation Agents and Solvents: A common strategy involves using zinc dust or powder activated by various agents in polar aprotic solvents. Lithium chloride (LiCl) is frequently employed as an additive, often in stoichiometric amounts, in solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). This combination significantly enhances the reaction rate and yield, allowing for the formation of organozinc reagents at room temperature or moderate temperatures (25-50°C) organic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.netresearchgate.net.

Alternative Activation: Another effective method utilizes zinc metal activated by a catalytic amount of iodine (1-5 mol%) in polar aprotic solvents such as N,N-dimethylacetamide (DMA) or dimethylformamide (DMF) organic-chemistry.orgnih.gov. Iodine activates the zinc surface and is believed to facilitate the conversion of alkyl bromides into more reactive alkyl iodides in situ organic-chemistry.org.

Reaction Parameters: Reaction temperatures can range from ambient to 80°C, depending on the specific activation method and the substrate's reactivity. For instance, the insertion of zinc dust activated with 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl) in THF is often performed at 80°C for 16 hours beilstein-journals.org. In contrast, methods employing LiCl in THF can proceed efficiently at room temperature organic-chemistry.orgresearchgate.netresearchgate.net. The use of Rieke zinc, as mentioned, allows for reactions with primary alkyl bromides at room temperature over several hours, or faster under reflux riekemetals.com.

Table 1: Typical Reaction Conditions for Direct Insertion of Zinc into Alkyl Bromides

| Method/Activation Agent | Zinc Form | Solvent | Key Additive/Activator | Temperature (°C) | Typical Time | Yield Range (%) | Reference(s) |

| Rieke Zinc Preparation | Activated Zn | THF | Li, Naphthalene | Reflux | 4 h | N/A (preparation) | wikipedia.orggoogle.comresearchgate.net |

| Rieke Zinc Insertion | Rieke Zinc | THF | N/A | Room Temp | 3-4 h | High | riekemetals.com |

| Rieke Zinc Insertion | Rieke Zinc | THF | N/A | Reflux | Shorter | High | riekemetals.com |

| Zn Dust + LiCl | Zn Dust | THF/2-MeTHF | LiCl (stoich.) | Room Temp | Overnight | 78-100 | organic-chemistry.orgbeilstein-journals.orgresearchgate.net |

| Zn Dust + I₂ | Zn Dust | DMA/DMF | I₂ (cat.) | 80 | 16 h | Excellent | organic-chemistry.orgnih.gov |

| Zn Dust + 1,2-dibromoethane/TMSCl | Zn Dust | THF | 1,2-dibromoethane/TMSCl | 80 | 16 h | High | beilstein-journals.org |

Transmetalation Routes for Zinc Bromide Formation

Transmetalation offers an alternative pathway to organozinc bromides, typically involving the exchange of a metal from an existing organometallic reagent with zinc.

From Organolithium or Grignard Reagents

Organozinc halides, including organozinc bromides, can be efficiently synthesized by the transmetalation of organolithium (RLi) or Grignard reagents (RMgX) with zinc halides, most commonly zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) ncl.res.inijmpronline.comwikipedia.org. This method is highly versatile as organolithium and Grignard reagents can be prepared from a wide array of organic halides.

The general reaction involves treating an organolithium or Grignard reagent with a zinc salt: R-M + ZnX₂ → R-ZnX + M-X where M = Li or MgX.

For example, a Grignard reagent like nonylmagnesium bromide (C₉H₁₉MgBr) can react with zinc bromide (ZnBr₂) to form nonylzinc bromide (C₉H₁₉ZnBr) and magnesium bromide chloride (MgBrCl) ncl.res.inijmpronline.com. This process is advantageous as it allows for the preparation of organozinc compounds bearing functional groups that might not be tolerated by direct insertion methods or by the direct formation of Grignard/organolithium reagents themselves. The reaction is typically carried out in ethereal solvents like THF ncl.res.inijmpronline.comwikipedia.org.

Utilizing Other Metal Alkyls for Zinc Exchange

While the primary focus in the literature for organozinc bromide synthesis via transmetalation is on organolithium and Grignard reagents, the principle of transmetalation can, in theory, extend to other organometallic species. For instance, organoaluminum or organotin compounds could potentially undergo exchange with zinc halides. However, specific detailed protocols for the preparation of organozinc bromides using these other metal alkyls are less commonly reported in the provided search results compared to the direct insertion and Li/Mg transmetalation routes. The general concept of transmetalation involves the transfer of an organic group from one metal to another, often driven by differences in electronegativity or bond strengths ijmpronline.comwikipedia.org.

Green Chemistry Approaches in Organozinc Bromide Synthesis

Efforts to develop more sustainable and environmentally friendly synthetic routes for organozinc bromides are ongoing.

Solvent Choice and Reduction: The use of greener solvents like 2-MeTHF as an alternative to THF is one approach beilstein-journals.orgresearchgate.netresearchgate.net. Mechanochemical methods, which involve grinding or milling solid reactants, offer the potential for solventless reactions, thereby reducing solvent waste nih.gov.

Atom Economy and Efficiency: Continuous flow synthesis represents a significant advancement in green chemistry for organozinc reagent preparation. This technique allows for precise control over reaction parameters, efficient heat and mass transfer, and on-demand synthesis, leading to higher yields, reduced waste, and improved safety nih.govacs.orgresearchgate.netacs.org.

Safer Reagents: Activating zinc with iodine rather than potentially carcinogenic agents like 1,2-dibromoethane aligns with green chemistry principles organic-chemistry.orggoogle.com. Furthermore, Barbier-type reactions involving organozinc reagents can sometimes be performed in water, which is a highly desirable green solvent wikipedia.orglibretexts.org.

Advanced Structural Elucidation and Characterization

Solution-State Aggregation Studies

This section explores methods used to understand how nonylzinc bromide behaves in solution, specifically focusing on its tendency to form aggregates.

Cryoscopic and Ebullioscopic Methods for Molecular Weight

Cryoscopy and ebullioscopy are colligative property-based methods used to determine the molecular weight of a solute in a solvent. Cryoscopy measures the depression of a solvent's freezing point caused by the solute, while ebullioscopy measures the elevation of a solvent's boiling point. Both phenomena are directly proportional to the molal concentration of the solute, allowing for the calculation of its molecular weight.

The general principle involves dissolving a known mass of the solute in a known mass of a pure solvent and measuring the change in the freezing or boiling point. This change, when related to the solvent's cryoscopic or ebullioscopic constant and the solute's concentration, yields the molecular weight. These techniques are sensitive to the presence of aggregates, as an aggregated species would have a lower effective molar concentration, leading to a smaller colligative effect and thus an apparent higher molecular weight than the monomer.

Dynamic Light Scattering for Solution-Phase Behavior

Dynamic Light Scattering (DLS) is a powerful technique used to measure the size distribution of particles or molecules in a solution or suspension. It operates by detecting the fluctuations in the intensity of scattered light over time, which are caused by the Brownian motion of the particles. The rate of these fluctuations is inversely proportional to the hydrodynamic radius of the particles, as described by the Stokes-Einstein equation. Faster diffusion (smaller particles) leads to more rapid fluctuations, while slower diffusion (larger particles or aggregates) results in slower fluctuations.

DLS is highly effective in characterizing solution-phase behavior, including the detection of aggregation, the formation of larger molecular assemblies, or the presence of different sized species in a sample. By analyzing the autocorrelation function of the scattered light, researchers can determine the diffusion coefficient and subsequently calculate the hydrodynamic diameter of the scattering entities.

While DLS is a standard method for investigating solution-phase behavior and aggregation in various chemical and biological systems, specific studies detailing the application of DLS to nonylzinc bromide for the purpose of characterizing its aggregation state or solution-phase behavior were not found in the reviewed literature. Consequently, no specific data tables or detailed research findings for nonylzinc bromide using DLS can be provided.

Coordination Chemistry and Supramolecular Assembly

Ligand Design and Adduct Formation with Donor Molecules

The zinc atom in nonylzinc bromide is coordinatively unsaturated and thus acts as a Lewis acid, accepting electron pairs from donor ligands. This results in the formation of more stable, and often more reactive, coordination complexes. The nature of the donor atom in the ligand plays a crucial role in the stability and structure of the resulting adduct.

Nitrogen-containing ligands, particularly chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA), are known to form stable, well-defined complexes with organozinc halides. The formation of a chelate ring with the zinc center enhances the stability of these adducts. X-ray crystallographic studies of related ethylzinc chloride complexed with TMEDA reveal a distorted tetrahedral coordination geometry around the zinc atom. In such complexes, the TMEDA ligand is N,N-chelate-bonded to the zinc.

The coordination of nitrogen-based ligands can break down the oligomeric structures of organozinc halides that exist in solution, leading to more reactive monomeric species. The general structural features of these adducts are a tetracoordinate zinc center with bonds to the nonyl group, the bromide atom, and two nitrogen atoms from the ligand(s). For bidentate ligands like TMEDA, a single ligand molecule completes the coordination sphere of the zinc atom.

Below is a table summarizing typical structural parameters for alkylzinc halide complexes with TMEDA, which can be considered representative for the nonylzinc bromide analogue.

| Compound | Zn-C (Å) | Zn-X (Å) | Zn-N (Å) | C-Zn-X (°) | N-Zn-N (°) |

| EtZnCl·TMEDA | 1.98 | 2.34 | 2.17, 2.26 | 124.9 | 82.1 |

| MeZnCl·TMEDA | 1.97 | 2.36 | 2.16, 2.27 | 125.7 | 81.8 |

This table is generated based on data for similar alkylzinc halide TMEDA complexes and serves as an illustrative example for nonylzinc bromide.

Oxygen-containing ligands such as ethers and ketones also coordinate to the zinc center of organozinc halides, though the resulting complexes are generally less stable than those formed with nitrogen-based ligands. Diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents for the preparation of organozinc reagents and are known to form adducts.

In some cases, these ether adducts can exist as dimeric structures in the solid state. For example, the crystal structure of [CF3CCl2ZnCl(OEt2)]2 reveals a central, planar Zn-Cl-Zn-Cl four-membered ring, with each zinc atom also bonded to an organic group and a coordinating diethyl ether molecule. This results in a highly distorted tetrahedral coordination geometry at the zinc centers. The interaction with ketones is also significant, as it is the initial step in the addition of the organozinc reagent to the carbonyl group.

Phosphorus-based ligands, such as phosphines, can also interact with organozinc halides. The reaction of organozinc compounds with chlorophosphines to form C-P bonds is a known synthetic route for the preparation of phosphines, indicating a direct interaction between the zinc and phosphorus centers. While detailed structural characterization of simple phosphine adducts with nonylzinc bromide is not widely available, it is expected that they would form tetracoordinate complexes, similar to their nitrogen and oxygen analogues. The strength of the Zn-P bond would be influenced by the nature of the substituents on the phosphine ligand.

Influence of Ligand Sterics and Electronics on Coordination Geometry

The coordination geometry of nonylzinc bromide adducts is significantly influenced by the steric and electronic properties of the coordinating ligand.

Steric Effects: Bulky ligands can lead to greater distortions from the ideal tetrahedral geometry around the zinc atom. For instance, increasing the size of the substituents on a phosphine or amine ligand will increase the steric hindrance, potentially leading to longer Zn-ligand bond lengths and wider bond angles involving the ligand. In extreme cases, steric hindrance may prevent the coordination of a fourth ligand, resulting in a less common three-coordinate zinc center.

Electronic Effects: The electron-donating ability of the ligand also plays a critical role. Stronger electron-donating ligands will form more stable adducts with the Lewis acidic zinc center. For example, the basicity of an amine or the electron-richness of a phosphine will affect the strength of the coordination bond. These electronic effects can be observed in changes in bond lengths and spectroscopic properties of the complexes.

Analysis of Aggregation States in Solution and Solid-State

In the absence of strong coordinating solvents or ligands, organozinc halides like nonylzinc bromide tend to exist in aggregated forms. This aggregation is driven by the desire of the zinc centers to achieve a higher coordination number through bridging by the halide atoms.

In solution, the situation is more complex, with an equilibrium existing between different aggregation states. NMR spectroscopy studies on various organozinc halides in non-coordinating solvents have indicated the presence of dimers, trimers, and even larger aggregates. The degree of aggregation is dependent on factors such as the concentration, temperature, the nature of the organic group, and the halide. For instance, diffusion NMR measurements have shown that organozinc species can form aggregates consisting of two to seven monomers in solution. The existence of trimeric organozinc compounds has also been reported, particularly with bidentate ligands that can bridge multiple zinc centers, leading to cyclic structures.

Research on Polymeric Association of zinc;nonane;bromide Remains Undisclosed

Detailed research findings on the coordination chemistry and supramolecular assembly of the specific chemical compound this compound, particularly concerning its potential for polymeric association, are not available in publicly accessible scientific literature. Searches of chemical databases and scholarly articles have yielded no specific information regarding the synthesis, structure, or polymeric behavior of a compound with this exact nomenclature.

While the coordination chemistry of simpler zinc halides, such as zinc bromide (ZnBr₂), is well-documented, featuring tetrahedral zinc centers that can form polymeric structures, this information cannot be extrapolated to the compound specified as "this compound" without direct experimental evidence. The inclusion of a nonane component suggests a significantly different chemical entity, likely an organometallic or coordination complex, whose structure and intermolecular interactions would be unique.

Consequently, no data tables detailing bond lengths, coordination geometries, or crystallographic information for polymeric structures of this compound can be provided. The scientific community has not yet published research that would form the basis for a discussion on its polymeric association in select cases.

Reactivity and Reaction Mechanisms

Carbon-Carbon Bond Forming Reactions

Organozinc compounds are instrumental in forming new carbon-carbon bonds through several key reaction classes.

The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed process that couples organozinc reagents with organic halides or triflates to form C-C bonds wikipedia.orgorganic-chemistry.org. Nonylzinc bromide, as an alkylzinc halide, can participate in these reactions, typically with aryl, vinyl, or allyl halides and triflates wikipedia.orgcore.ac.ukresearchgate.netnih.gov. The reaction mechanism generally involves oxidative addition of the catalyst to the organic halide, followed by transmetalation with the organozinc reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst wikipedia.orgrsc.orguni-muenchen.de.

Recent advancements have focused on developing ligands that promote efficient coupling, particularly for challenging substrates like secondary alkylzinc halides. Ligands such as CPhos have been shown to effectively suppress the undesired β-hydride elimination pathway, leading to improved yields and selectivity for the desired C(sp³)-C(sp²) bond formation nih.govorganic-chemistry.org. For instance, the Negishi coupling of secondary alkylzinc halides with aryl bromides and activated aryl chlorides has been achieved with high efficiency using palladium catalysts coordinated with biaryldialkylphosphine ligands nih.govorganic-chemistry.org.

Table 1: Representative Negishi Coupling Reactions with Alkylzinc Halides

| Organozinc Reagent | Electrophile (Halide/Triflate) | Catalyst System (e.g., Pd/Ligand) | Typical Conditions | Yield Range | Reference |

| n-Nonylzinc bromide | Allyl bromide | Not specified | Not specified | ~60% | core.ac.uk |

| n-Nonylzinc bromide | Benzyl bromide | Not specified | Not specified | ~89% | core.ac.uk |

| n-Nonylzinc bromide | Benzyl chloride | Not specified | Not specified | ~100% | core.ac.uk |

| Alkylzinc bromide | Aryl bromide | Pd(OAc)₂/CPhos | THF, RT | High | nih.govorganic-chemistry.org |

| Alkylzinc halide (sec.) | Aryl chloride (activated) | Pd(OAc)₂/CPhos | THF, RT | High | nih.govorganic-chemistry.org |

| Alkylzinc bromide | Aryl bromide | Ni(0)-olefin complex | DMA, 60 °C | ~58% | google.com |

Organozinc reagents readily undergo nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) and activated unsaturated systems wikipedia.orgresearchgate.netresearchgate.netnih.gov. The addition to aldehydes and ketones leads to the formation of secondary and tertiary alcohols, respectively. These reactions are often performed under mild conditions and can be rendered enantioselective through the use of chiral ligands researchgate.netresearchgate.netnih.gov. For example, chiral BINOL-based catalysts have been employed for the highly enantioselective addition of alkylzinc and arylzinc reagents to aldehydes nih.gov.

Organozinc halides can also participate in conjugate addition (Michael addition) reactions to α,β-unsaturated carbonyl compounds (enones) nih.govacs.orgrsc.orgresearchgate.net. The solvent plays a crucial role in these reactions, with DME often promoting faster and more quantitative additions compared to THF, potentially due to stabilization of transition states involving aggregated organozinc species nih.govrsc.org.

Table 2: Addition Reactions of Organozinc Reagents

| Organozinc Reagent | Electrophile (Carbonyl/Unsaturated) | Catalyst/Ligand (if any) | Solvent | Outcome/Product Type | Reference |

| Alkylzinc halide | Enones | None (uncatalyzed) | DME | Conjugate addition | nih.govrsc.org |

| Arylzinc halide | Enones | None (uncatalyzed) | DME | Conjugate addition | nih.govrsc.org |

| Dialkylzinc | Aldehydes | Chiral ligands (e.g., BINOL) | Various | Chiral alcohols | researchgate.netresearchgate.netnih.gov |

| Alkylzinc | Aldehydes | Chiral ligands | Various | Chiral alcohols | nih.gov |

| Arylzinc | Aldehydes | Chiral ligands | Various | Chiral alcohols | nih.gov |

The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using diiodomethane (B129776) and a zinc source, typically a zinc-copper couple wikipedia.orgucalgary.cakyoto-u.ac.jpvaia.com. The active species is believed to be an iodomethylzinc iodide carbenoid wikipedia.orgvaia.com. While nonylzinc bromide itself is not directly the carbenoid precursor, organozinc reagents play a central role in this and related cyclopropanation methodologies. Modifications and alternative organozinc species can be employed to achieve cyclopropanation wikipedia.orgucl.ac.uk. The mechanism is thought to involve the transfer of a methylene (B1212753) unit from the zinc carbenoid to the alkene, often in a concerted, stereospecific manner kyoto-u.ac.jpvaia.com.

Functional Group Tolerance and Chemoselectivity

Organozinc reagents, including nonylzinc bromide, generally exhibit good functional group tolerance and chemoselectivity, making them compatible with a wide array of functional groups such as esters, nitriles, aldehydes, ketones, amides, and even unprotected indoles during reactions like Negishi coupling researchgate.netnih.govorganic-chemistry.orgfiveable.meresearchgate.netacs.orgdicp.ac.cn. This tolerance stems from their relatively lower basicity and nucleophilicity compared to organolithium or Grignard reagents fiveable.med-nb.info. This allows for the selective formation of C-C bonds without interfering with other reactive sites in complex molecules. For example, in Negishi couplings, functional groups like esters and nitriles are typically unaffected under standard reaction conditions nih.govorganic-chemistry.org.

Mechanistic Investigations of Key Reactions

Understanding the reaction pathways and intermediates is crucial for optimizing organozinc-mediated transformations.

Negishi Cross-Coupling: The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the organic halide (R-X) to form a Pd(II) intermediate (LnPd(II)RX). This is followed by transmetalation, where the organozinc reagent (R'-ZnX) transfers its organic group (R') to the palladium center, forming LnPd(II)RR'. The final step is reductive elimination, which forms the new C-C bond (R-R') and regenerates the Pd(0) catalyst wikipedia.orgrsc.orguni-muenchen.de. For secondary alkylzinc halides, the competition between reductive elimination and β-hydride elimination is critical, and specific ligands like CPhos are designed to favor reductive elimination nih.govorganic-chemistry.org. Mechanistic studies have also explored the role of solvent aggregation in organozinc reactions nih.govrsc.org and the formation of surface intermediates during zinc insertion nih.gov.

Addition Reactions to Carbonyls: The addition of organozinc reagents to carbonyl compounds often proceeds via a mechanism where the organozinc reagent coordinates to the carbonyl oxygen, followed by nucleophilic attack of the organic group onto the carbonyl carbon. This forms an alkoxide intermediate, which upon workup yields the alcohol wikipedia.orgresearchgate.netresearchgate.net. In asymmetric additions, chiral ligands coordinate to the zinc and/or the carbonyl compound, directing the nucleophilic attack to one face of the carbonyl, thereby inducing enantioselectivity researchgate.netnih.gov.

Cyclopropanation (Simmons-Smith): The mechanism of the Simmons-Smith reaction is generally considered to involve a carbenoid intermediate, such as iodomethylzinc iodide. This carbenoid transfers a methylene unit to the alkene in a stereospecific manner, often through a concerted four-membered transition state wikipedia.orgkyoto-u.ac.jpvaia.com. Solvent effects and the nature of the zinc species can influence the reaction pathway and efficiency ucl.ac.uk.

Compound Name Table:

| Chemical Name | Formula |

| Nonylzinc bromide | C₉H₁₉ZnBr |

| Alkylzinc halide | RZnX |

| Arylzinc halide | ArZnX |

| Organozinc reagent | RZnX or R₂Zn |

| Diethylzinc (B1219324) | Et₂Zn |

| Phenylzinc derivative | ArZnX |

| Vinylzinc | CH₂=CHZnX |

| Alkynylzinc | RC≡CCZnX |

| Diiodomethane | CH₂I₂ |

| Iodomethylzinc iodide | ICH₂ZnI |

Kinetic Studies and Activation Parameters

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions involving organozinc compounds. For nonylzinc bromide and related organozinc halides, these investigations aim to elucidate how reaction conditions, substrate structure, and catalytic systems influence reaction pathways and speeds. While specific, detailed experimental kinetic data and activation parameters for nonylzinc bromide are not extensively documented in the provided literature, general principles and findings from the study of similar organozinc bromide reactions offer valuable insights.

General Mechanistic Insights and Kinetic Studies: The reactivity of organozinc compounds is often characterized by their participation in various synthetic transformations, including cross-coupling reactions like the Negishi coupling. Kinetic studies in these contexts typically focus on identifying the rate-determining step, which can involve processes such as the oxidative addition of the organozinc reagent to a metal catalyst (e.g., palladium) researchgate.netuni-muenchen.de. Research has indicated that the formation of organozinc reagents from active zinc and organic bromides can proceed via an electron transfer (ET) mechanism, where ET is often the rate-limiting step acs.org. This process can involve radical intermediates, and its efficiency is influenced by the specific structure of the organic bromide acs.org.

Activation Parameters: Activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide quantitative measures of the energy and organizational changes occurring at the transition state of a reaction libretexts.org. These parameters are experimentally derived from temperature-dependent rate constants and are crucial for inferring reaction mechanisms libretexts.orgresearchgate.net. A lower enthalpy of activation suggests a less energy-intensive reaction pathway, while the entropy of activation reflects the degree of order or disorder in the transition state relative to the reactants libretexts.orgresearchgate.net. For instance, a more negative ΔS‡ typically indicates a more ordered transition state, often associated with bimolecular reactions or specific coordination requirements.

Data Availability and Limitations: Despite the general understanding of organozinc bromide reactivity and the methodologies for determining kinetic parameters, specific experimental data, including rate constants and detailed activation parameters (ΔH‡, ΔS‡) for reactions involving nonylzinc bromide, are not readily available in the provided scientific literature. Consequently, it is not possible to generate specific data tables for these parameters as required. The available research findings primarily focus on the general mechanistic pathways of organozinc formation and their roles in catalyzed reactions, rather than providing detailed kinetic profiles for individual organozinc compounds like nonylzinc bromide in specific chemical transformations.

Compound List

Nonylzinc bromide

Catalytic Applications in Organic Synthesis

Homogeneous Catalysis mediated by Organozinc Bromides

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Organozinc bromides, including nonylzinc bromide, can participate in such systems, primarily in reactions that are themselves catalyzed by transition metals.

While specific studies detailing the use of nonylzinc bromide as a direct catalyst for polymerization and oligomerization are not extensively documented, the broader class of alkylzinc bromides has been shown to act as part of an initiation system for radical polymerization. In conjunction with an alkyl halide, zinc powder can initiate the living/controlled polymerization of vinyl monomers such as methyl methacrylate (MMA), styrene, and vinyl acetate (VAc). The proposed mechanism involves the in situ formation of an alkylzinc bromide which then participates in a reversible termination process, allowing for control over the growing polymer chain.

A patent for air-stabilized Ni(0)-olefin complexes mentions their use as catalysts or precatalysts for various reactions, including the polymerization and cyclotrimerization of olefinic compounds, and lists n-nonylzinc bromide solution as a reagent in an example of a nickel-catalyzed cross-coupling reaction. google.com However, specific data on the performance of nonylzinc bromide in catalyzing polymerization or oligomerization reactions is not provided in the available literature. Research has shown that long-chain zinc alkyls, formed in situ, can be quenched to produce end-functionalized polyethylene, though this is more of a chain transfer and functionalization process rather than direct catalysis by the zinc species itself. rsc.org

The ring-opening polymerization (ROP) of cyclic esters, such as lactides and ε-caprolactone, is a crucial method for producing biodegradable polymers. Zinc-based catalysts are widely employed for this purpose due to their efficiency and low toxicity. However, the catalysts are typically more complex zinc compounds, such as zinc alkoxides or complexes with specific multidentate ligands, rather than simple alkylzinc halides.

Currently, there is a lack of specific research demonstrating the catalytic activity of zinc;nonane;bromide in the ring-opening polymerization of cyclic esters and ethers. The existing literature focuses on zinc complexes designed to activate the monomer and initiate polymerization through a coordination-insertion mechanism.

Direct C-H bond activation is a powerful strategy in organic synthesis for creating complex molecules from simple precursors. While organozinc reagents are not typically the primary catalysts for C-H activation, they can be involved in catalytic cycles that achieve this transformation. For instance, nickel-catalyzed C-H activation strategies have been developed where a Ni(0) source is used as the pre-catalyst. google.com

A review on cobalt-catalyzed reactions mentions the regioselective functionalization of aryl azoles, referencing a body of work on C-H activation. uni-muenchen.de However, there is no direct evidence in the provided search results to suggest that this compound itself acts as a catalyst for specific C-H bond activation processes. Its role is more established as a nucleophilic partner in cross-coupling reactions that may follow a C-H activation step catalyzed by a transition metal.

Enantioselective Catalysis with Chiral Ligands

A significant application of organozinc reagents is in asymmetric synthesis, where the use of a chiral ligand in conjunction with a metal catalyst can induce enantioselectivity. Nonylzinc bromide has been utilized as a reagent in such enantioselective catalytic systems.

In the realm of nickel-catalyzed Negishi cross-coupling reactions, it has been demonstrated that unactivated secondary alkyl halides can be coupled with alkylzinc reagents at room temperature. acs.org Specifically, the cross-coupling of isopropyl bromide with n-nonylzinc bromide has been achieved in high yield using a catalyst system composed of Ni(cod)₂ and the chiral ligand s-Bu-Pybox (pybox = pyridine-bis(oxazoline)). acs.orgcore.ac.uk This reaction highlights the role of nonylzinc bromide as a key component in an enantioselective catalytic process, where the chiral ligand controls the stereochemical outcome.

Table 1: Nickel-Catalyzed Enantioselective Cross-Coupling of Isopropyl Bromide with n-Nonylzinc Bromide acs.org

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 4% Ni(cod)₂ / 8% s-Bu-Pybox | DMA | Room Temperature | 91 |

This demonstrates that while nonylzinc bromide is a reagent, its interaction with the chiral catalyst complex is crucial for the asymmetric C(sp³)–C(sp³) bond formation.

Development of Robust and Recyclable Catalytic Systems

The development of robust and recyclable catalysts is a key goal in green chemistry and sustainable synthesis. This often involves immobilizing a homogeneous catalyst on a solid support or designing systems where the catalyst can be easily separated from the product and reused.

The current body of scientific literature does not provide specific examples or research focused on the development of robust and recyclable catalytic systems based on this compound. The in-situ preparation and reactive nature of many organozinc reagents can present challenges for their direct incorporation into recyclable catalytic frameworks. Future research may explore the potential for immobilizing organozinc species or developing biphasic systems to improve their recyclability in catalytic applications.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Bonding and Stability

The electronic structure of the zinc center in nonylzinc bromide would be characterized by a polar covalent bond between zinc and the nonyl group's carbon atom, as well as a polar covalent bond with the bromine atom. The electronegativity difference (Carbon: ~2.55, Zinc: 1.65, Bromine: 2.96) leads to a polarization of these bonds, with electron density drawn towards the more electronegative carbon and bromine atoms. This leaves the zinc center with a partial positive charge. DFT calculations can quantify this charge distribution and analyze the molecular orbitals involved in bonding.

Table 1: Representative Electronic Properties of a Model Organozinc Halide Center (RZnX) from DFT Studies Note: This data is generalized from studies on analogous organozinc compounds, as specific data for nonylzinc bromide is not available.

| Parameter | Description | Typical Calculated Value/Observation |

|---|---|---|

| Coordination Geometry | The typical arrangement of ligands around the zinc center in solution. | Often tetrahedral, with solvent molecules (e.g., THF) occupying coordination sites researchgate.netuu.nl. |

| Zn-C Bond Character | The nature of the chemical bond between zinc and the alkyl carbon. | Polar covalent, with significant carbanionic character on the carbon atom wikipedia.orglibretexts.org. |

| Zn-Br Bond Character | The nature of the chemical bond between zinc and the bromine atom. | Polar covalent and partially ionic. |

| Natural Bond Orbital (NBO) Charge on Zn | A computed measure of the partial charge on the zinc atom. | Positive, indicating its electrophilic nature. The exact value depends on the ligands and solvent. |

| Hybridization at Zinc | The mixing of atomic orbitals to form hybrid orbitals for bonding. | Close to sp³ in tetrahedral complexes and sp in linear, unsolvated structures uu.nllibretexts.org. |

Bond Dissociation Energy (BDE) is a critical measure of the strength of a chemical bond. DFT calculations are frequently used to predict BDEs, which are essential for understanding the thermal stability of a compound and the energetics of chemical reactions. For nonylzinc bromide, the two key bonds of interest are the Zn-C (nonyl) bond and the Zn-Br bond.

While specific BDEs for nonylzinc bromide have not been reported, data from related diorganozinc compounds can provide a reasonable estimate. The strength of the Zn-C bond is known to be influenced by the nature of the alkyl group researchgate.netresearchgate.net. Generally, Zn-C bonds are weaker than C-C or C-H bonds, which accounts for the reactivity of organozinc reagents.

Table 2: Representative Mean Bond Dissociation Energies (BDE) for Diorganozinc Compounds Note: This data provides an approximation for the Zn-C bond strength. BDEs for RZnBr would differ but follow similar trends.

| Compound | Bond | Mean BDE (kJ/mol) |

|---|---|---|

| Zn(CH₃)₂ | Zn-CH₃ | 186 ± 2 |

| Zn(C₂H₅)₂ | Zn-C₂H₅ | 154 ± 4 |

| Zn(n-C₃H₇)₂ | Zn-n-C₃H₇ | 154 ± 8 |

| Zn(n-C₄H₉)₂ | Zn-n-C₄H₉ | 159 ± 4 |

Source: Adapted from data found in studies on diorganozinc compounds researchgate.net.

Computational Insights into Reaction Mechanisms and Transition States

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. DFT calculations can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies, which govern the reaction rate.

For organozinc halides, computational studies have provided key insights into fundamental reactions like the Negishi cross-coupling and conjugate additions rsc.orgresearchgate.net. These studies have highlighted the critical role of additives like lithium chloride, which can break up zinc reagent aggregates and form more reactive "ate" complexes organic-chemistry.orgnih.gov. Furthermore, the solvent is not merely a medium but an active participant in the reaction, often stabilizing transition states through coordination rsc.org. Computational modeling of a reaction involving nonylzinc bromide would likely show that the reaction proceeds through a transition state where the substrate coordinates to the zinc center, followed by the transfer of the nonyl group.

Table 4: Key Insights from Computational Studies on Organozinc Reaction Mechanisms Note: Insights are drawn from studies of various organozinc halide reactions and are applicable by analogy to nonylzinc bromide.

| Mechanistic Aspect | Computational Finding | Implication for Reactivity |

|---|---|---|

| Role of LiCl | DFT calculations show that LiCl breaks down organozinc aggregates and can form higher-order zincates (RZnX₂Li). These species are often more soluble and reactive rsc.orgnih.gov. | The presence of salt additives is crucial for achieving high yields and reaction rates in many organozinc reactions. |

| Transition State Geometry | For reactions like conjugate addition, the transition state involves a cyclic or aggregated structure where the carbonyl oxygen of the substrate coordinates to the zinc atom rsc.org. | The specific geometry of the transition state determines the stereochemical outcome of the reaction. |

| Solvent Participation | The coordinating solvent (e.g., DME or THF) is often found to stabilize the transition state, lowering the activation energy. Different solvents can lead to different reaction efficiencies rsc.org. | The choice of solvent is a critical parameter for optimizing reaction conditions. |

| Reaction Pathways | Computational studies can compare different possible mechanisms (e.g., radical vs. polar) by comparing their activation barriers, thus identifying the most likely reaction pathway rsc.orgresearchgate.net. | Provides a predictive framework for understanding and designing new chemical reactions. |

Future Research Directions and Prospects

Design of Novel Organozinc Architectures

The future design of organozinc compounds is moving beyond simple monomeric species toward more complex and tailored architectures. uu.nl The long, lipophilic nonyl chain of nonylzinc bromide offers a unique building block for creating organozinc species with specific solubility profiles and self-assembly characteristics.

Future research will likely focus on the synthesis of higher-order nonylzincates. The addition of salts, such as lithium chloride (LiCl), is known to transform simple organozinc halides (RZnX) into more reactive "ate" complexes (RZnX₂⁻ Li⁺). nih.govbeilstein-journals.org Mechanistic studies have shown that additives like LiCl facilitate the solubilization of organozinc intermediates formed on the surface of zinc metal. nih.gov A deeper understanding of these mechanisms allows for more rational control over the species formed in solution. nih.gov The formation of different organozinc species, such as monoorganozinc halides versus diorganozincs, can be controlled by the choice of activating agents and solvents, which in turn influences their downstream reactivity. nih.gov

Prospective research could explore the synthesis of well-defined dinonylzinc and mixed diorganozinc compounds containing a nonyl group alongside another functionalized alkyl or aryl group. The steric and electronic properties of the ligands attached to the zinc center dictate the geometry of the resulting complex, which is typically tetrahedral (sp³) but can be linear (sp) in simple diorganozinc compounds. uu.nl By designing ligands that can coordinate to the zinc center, it may be possible to create stable, characterizable nonylzinc clusters with potential applications in materials science or as pre-catalysts.

Table 1: Hypothetical Novel Nonylzinc Architectures and Their Potential Applications

| Architecture | Proposed Synthetic Strategy | Key Features | Potential Research Application |

|---|---|---|---|

| Lithium Nonylzincate (C₉H₁₉ZnBrCl⁻ Li⁺) | Reaction of 1-bromononane (B48978) with activated zinc in the presence of LiCl in THF. nih.govbeilstein-journals.org | Increased nucleophilicity compared to nonylzinc bromide; enhanced solubility in ethereal solvents. | Use in challenging C(sp³)–C(sp³) cross-coupling reactions at lower temperatures. |

| Dinonylzinc ((C₉H₁₉)₂Zn) | Schlenk equilibrium from nonylzinc bromide or reaction with a nonyl-Grignard reagent. | Highly lipophilic, potentially liquid at room temperature; defined stoichiometry. | Precursor for nanoparticle synthesis; initiator in ring-opening polymerizations. |

| Heteroleptic Nonylzinc Pivalate (C₉H₁₉ZnOPiv) | Reaction of nonylzinc bromide with sodium pivalate. | Air- and moisture-stable solid; bench-stable reagent. nih.gov | Facilitates late-stage functionalization in complex molecule synthesis under milder conditions. nih.gov |

| Nonylzinc-Crowned Calixarene | Complexation of dinonylzinc with a p-tert-butylcalix rsc.orgarene. | Encapsulated zinc center; specific host-guest chemistry. | Supramolecular catalysis; sensor for specific organic molecules. |

Exploration of New Catalytic Transformations

While nonylzinc bromide is a classic reagent for Negishi cross-coupling, its potential in other catalytic transformations is an area ripe for exploration. organicreactions.org The development of tandem or domino reactions, where a single catalyst orchestrates multiple bond-forming events in one pot, represents a significant frontier. rsc.orgrsc.org Such processes, which combine nucleophilic addition with subsequent cyclization or trapping, offer rapid increases in molecular complexity. rsc.org

Future work will likely involve pairing nonylzinc bromide with catalysts based on earth-abundant and less toxic 3d transition metals like cobalt, iron, and nickel. nih.govbohrium.com These metals can offer unique reactivity profiles compared to traditional palladium catalysts. For example, cobalt-catalyzed reactions have shown promise in coupling organozinc reagents with alkyl halides to form quaternary centers. unifi.it Iron-catalyzed aminations using organozinc reagents and organic azides have also been reported, opening a pathway to new C-N bond formations. bohrium.com

Another promising avenue is the use of nonylzinc bromide in multicomponent reactions, such as the organometallic Mannich reaction, to synthesize complex α-branched amines from an aldehyde, an amine, and the organozinc reagent. beilstein-journals.org Research into the stereoselective introduction of the nonyl group is also crucial. The development of new chiral ligands for transition metal catalysts could enable enantioselective cross-coupling reactions, providing access to optically active molecules containing a long alkyl chain.

Table 2: Prospective Catalytic Transformations for Nonylzinc Bromide

| Transformation | Proposed Catalytic System | Coupling Partner | Potential Product Class |

|---|---|---|---|

| Cobalt-Catalyzed C(sp³)–C(sp³) | CoBr₂ / Ligand | Tertiary Alkyl Halide | Compounds with all-carbon quaternary centers. unifi.it |

| Iron-Catalyzed Amination | Fe(acac)₃ | Functionalized Organic Azide | N-Nonyl amines and amides. bohrium.com |

| Nickel-Catalyzed Alkyl-Alkyl Coupling | NiCl₂(dme) / Pyridine-oxazoline ligand | Secondary Alkyl Bromide (via hydrazone) | Branched long-chain alkanes. rsc.org |

| Palladium-Catalyzed Fluoroalkenylation | Pd(PPh₃)₄ | 1-Fluoro-1-haloalkene | Z-fluoroalkenes bearing a nonyl group. nih.gov |

| Copper-Catalyzed Acylation | CuCN | Heteroaryl Acid Chloride | Nonyl ketones with heterocyclic motifs. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis

The integration of organozinc chemistry into continuous flow and automated systems is a major direction for future research, addressing challenges of scalability, safety, and reproducibility. nih.govresearchgate.net The in situ generation of organozinc reagents like nonylzinc bromide in a flow reactor is particularly advantageous. acs.orgresearchgate.net This approach avoids the isolation and storage of potentially unstable and pyrophoric organometallic compounds, as the reagent is generated and immediately consumed in a subsequent reaction. nih.govresearchgate.net

A typical flow setup involves pumping a solution of the organic halide (1-bromononane) through a heated column packed with activated zinc metal. nih.govresearchgate.net The resulting stream of nonylzinc bromide can then be merged with a stream containing a catalyst and an electrophile to perform a cross-coupling reaction in a second reactor. acs.org This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities than traditional batch methods. researchgate.net

The combination of flow chemistry with automated platforms enables high-throughput experimentation and optimization. researchgate.net An automated system could sequentially generate a diverse library of organozinc reagents, including nonylzinc bromide, and couple them with various electrophiles. researchgate.net This would dramatically accelerate the discovery of new reactions and the synthesis of compound libraries for applications such as drug discovery, where the introduction of C(sp³)-rich fragments like the nonyl group is highly desirable. unifi.it

Table 3: Conceptual Parameters for Flow Synthesis Utilizing Nonylzinc Bromide

| Parameter | Stage 1: Reagent Generation | Stage 2: Negishi Coupling | Rationale |

|---|---|---|---|

| Reactors | Packed-bed reactor with activated Zn turnings. researchgate.net | Heated coil reactor or microreactor. | Stage 1 provides a large surface area for metal insertion; Stage 2 ensures efficient mixing and heat transfer. |

| Reagents | 1-bromononane in THF, with LiCl. beilstein-journals.orgacs.org | Aryl bromide, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., SPhos). researchgate.net | THF is a common solvent; LiCl is a crucial activator for organozinc formation. nih.gov |

| Temperature | 50–80 °C | 60–100 °C | Elevated temperature accelerates the slow oxidative addition of zinc and the subsequent catalytic cycle. researchgate.netnih.gov |

| Residence Time | 5–15 minutes | 10–30 minutes | Sufficient time to ensure high conversion of the starting halide to the organozinc and subsequent product formation. nih.gov |

| Outcome | Continuous stream of Nonylzinc Bromide solution. | Continuous output of nonyl-substituted aryl compound. | Enables safe, scalable, and on-demand production of valuable chemical products. acs.orgresearchgate.net |

Q & A

Q. What are the optimal methods for synthesizing and characterizing zinc bromide (ZnBr₂) in laboratory settings?

- Methodological Answer : ZnBr₂ is synthesized via direct reaction of metallic zinc with bromine in a solvent containing a metal halide salt (e.g., THF or diethyl ether) to enhance reactivity and control exothermic conditions . Characterization involves:

- X-ray Diffraction (XRD) : Confirms crystalline structure and phase purity.

- Nuclear Magnetic Resonance (NMR) : Validates absence of organic impurities (e.g., using ¹H NMR for solvent residues).

- Elemental Analysis : Ensures stoichiometric ratios of Zn and Br.

- Thermogravimetric Analysis (TGA) : Assesses hygroscopicity and hydration states (e.g., dihydrate vs. anhydrous forms) .

Q. How does the solubility of ZnBr₂ vary across polar and nonpolar solvents, and what experimental methods quantify this?

- Methodological Answer : ZnBr₂ exhibits high solubility in polar solvents (water, THF) and moderate solubility in ethers. Key methods include:

- Gravimetric Analysis : Measures solubility by evaporating saturated solutions to residue.

- Vapor Pressure Measurements : Determines solubility in ethers at varying temperatures (e.g., diethyl ether at -10°C to 35°C) .

| Solvent | Solubility (g/100 mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | >500 | 25 | |

| Diethyl Ether | 45.2 | 25 | |

| THF | ~300 | 25 |

Q. What safety protocols are critical when handling nonane in reactions involving bromide compounds?

- Methodological Answer : Nonane is incompatible with oxidizing agents like bromine. Key precautions include:

Q. What electrochemical properties make ZnBr₂ suitable for battery research, and how are they measured?

- Methodological Answer : ZnBr₂’s high ionic conductivity and reversible Zn plating/stripping enable its use in zinc-bromine flow batteries. Key techniques:

- Cyclic Voltammetry : Evaluates redox behavior of Zn²⁺/Br⁻.

- Density-Concentration Calibration : Estimates ZnBr₂ concentration in aqueous solutions using pre-established density curves .

Advanced Research Questions

Q. How can researchers synthesize and stabilize etherate complexes of ZnBr₂, and what analytical techniques validate their structures?

- Methodological Answer : ZnBr₂ forms solvates (e.g., ZnBr₂·2(C₂H₅)₂O) by reacting with diethyl ether. Methods include:

Q. How do iron impurities in ZnBr₂ solutions impact zinc-bromine battery performance, and what mitigation strategies exist?

- Methodological Answer : Iron impurities (from ZnSO₄ precursors) catalyze parasitic reactions, reducing Coulombic efficiency. Mitigation involves:

Q. What role do organozinc bromides (e.g., aryl-ZnBr) play in cross-coupling reactions, and how are reaction conditions optimized?

- Methodological Answer : Aryl-zinc bromides (e.g., 4-(N,N-dimethylamino)phenylzinc bromide) act as nucleophiles in Negishi couplings. Optimization includes:

- Solvent Selection : THF or diethyl ether for stability.

- Catalyst Screening : Pd(PPh₃)₄ or NiCl₂(dppe) for efficiency.

- Temperature Control : -78°C to room temperature to prevent decomposition .

Q. What methodologies exist to mitigate the environmental impact of ZnBr₂ in academic research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.